molecular formula C11H17NO2 B138567 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol CAS No. 143337-62-6

1-(3-Ethoxy-phenyl)-2-methylamino-ethanol

カタログ番号: B138567
CAS番号: 143337-62-6
分子量: 195.26 g/mol
InChIキー: PVXJPHPKSYDZSV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-Ethoxy-phenyl)-2-methylamino-ethanol, also known as this compound, is a useful research compound. Its molecular formula is C11H17NO2 and its molecular weight is 195.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Heterocyclic Compound Synthesis

  • Fisyuk et al. (1997) demonstrated the use of 3-isothiocyanatobutanal to produce 1,1-diethoxy-3-isothiocyanatobutane, leading to the preparation of various compounds including 3-methylaminobutanal diethylacetal and N-(4-diethoxybutyl-2)thioamides. This process is crucial in the synthesis of heterocyclic compounds (Fisyuk et al., 1997).

Electrochemistry and Metal Cation Interaction

  • Caram et al. (1994) explored the electrochemistry of derivatives like 3-ethoxy-2-methyl-3,4-diphenyl-1,2,5-thiadiazoline 1,1-dioxide. They studied its interactions with metal cations, which is important in understanding the electrochemical properties of these compounds (Caram et al., 1994).

Catalysis in Organic Synthesis

  • Knol et al. (1975) investigated the catalytic insertion of phenyl isocyanide into ethanol. This research is significant for developing new methods in organic synthesis involving copper catalysts (Knol et al., 1975).

Enzyme-like Catalysis

  • Liu et al. (2008) conducted a study on enzyme-like acceleration in the hydrolysis of DNA models, promoted by a dinuclear Zn(II) catalyst in aqueous ethanol. This contributes to our understanding of enzyme mimicry in chemical reactions (Liu et al., 2008).

Molecular Structure Analysis

  • Percino et al. (2015) focused on the synthesis and molecular structure of 1-phenyl-2-(2-pyridyl)ethanol, an intermediate obtained from condensation reactions. This research aids in understanding the structure-function relationship in organic compounds (Percino et al., 2015).

Receptor Differentiation in Pharmacology

  • Lands et al. (1967) explored the structural modification of 1-(3,4-dihydroxyphenyl)-2-amino-ethanol and its effect on sympathomimetic activity. This is important for understanding receptor differentiation in pharmacology (Lands et al., 1967).

Ultrasound-mediated Synthesis

  • Shabalala et al. (2020) reported on the ultrasound-mediated synthesis of compounds in aqueous ethanol, showcasing the efficiency of this method in organic synthesis (Shabalala et al., 2020).

Pyrimidine Derivative Synthesis

  • Mo (2009) discussed the synthesis of a pyrimidine derivative, emphasizing the use of ethanol as a solvent in the reaction process (Mo, 2009).

作用機序

Target of Action

The primary targets of 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol, also known as Ulotaront , are the Trace Amine-Associated Receptor 1 (TAAR1) and the serotonin 5-HT1A receptors . TAAR1 is a G protein-coupled receptor that is involved in modulating monoaminergic systems in the brain . The 5-HT1A receptor is a subtype of the serotonin receptor, which plays a role in a variety of behaviors such as anxiety, appetite, mood, sleep, and thermoregulation .

Mode of Action

Ulotaront acts as an agonist at both TAAR1 and serotonin 5-HT1A receptors . Agonism at these receptors is thought to mediate its mechanism of action . This means that Ulotaront binds to these receptors and activates them, triggering a series of events within the cell that leads to a response .

Biochemical Pathways

The activation of TAAR1 by Ulotaront can modulate the activity of dopaminergic and serotonergic neurons . This modulation affects various biochemical pathways and their downstream effects. For instance, it has been suggested that agonism at both TAAR1 and 5-HT1A receptors is integral to its efficacy .

Pharmacokinetics

This suggests that the compound is well-absorbed and distributed within the body, metabolized effectively, and excreted in a manner that allows for its bioavailability and therapeutic effect .

Result of Action

The activation of TAAR1 and 5-HT1A receptors by Ulotaront has been associated with significant improvements in the Positive and Negative Syndrome Scale (PANSS) total score, a measure used in the treatment of schizophrenia . It has also been associated with improvements across secondary endpoints . Furthermore, Ulotaront was well-tolerated, with an incidence of adverse events numerically lower compared to placebo .

Action Environment

The action, efficacy, and stability of Ulotaront can be influenced by various environmental factors It’s important to note that factors such as pH, temperature, and the presence of other molecules can potentially influence the action of a compound.

生化学分析

Biochemical Properties

1-(3-Ethoxy-phenyl)-2-methylamino-ethanol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is involved in modulating neurotransmitter systems . The interaction between this compound and TAAR1 can influence the activity of enzymes such as tyrosine hydroxylase, which is crucial for the synthesis of catecholamines like dopamine . Additionally, this compound may interact with other proteins involved in signal transduction pathways, thereby affecting cellular responses.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, this compound has been found to modulate cell signaling pathways by activating TAAR1, leading to changes in neurotransmitter release and receptor sensitivity . This modulation can impact cell function, including alterations in gene expression and cellular metabolism. For example, the activation of TAAR1 by this compound can result in the phosphorylation of tyrosine hydroxylase, enhancing dopamine synthesis and release . These effects highlight the compound’s potential influence on neuronal activity and overall brain function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to TAAR1 with high affinity, leading to the activation of downstream signaling pathways . The activation of TAAR1 by this compound triggers a cascade of intracellular events, including the activation of protein kinases such as protein kinase A (PKA) and protein kinase B (AKT) . These kinases phosphorylate target proteins, resulting in changes in their activity and function. Additionally, the compound’s interaction with TAAR1 can influence the expression of genes involved in neurotransmitter synthesis and release, further modulating cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that the compound’s pharmacological effects can onset within minutes of administration, with peak effects observed within the first hour . Over time, the compound may undergo metabolic degradation, leading to a decrease in its activity. Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained changes in cellular signaling pathways and neurotransmitter levels, indicating potential long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance neurotransmitter release and improve cognitive function . At higher doses, it may induce adverse effects such as hyperactivity, anxiety, and neurotoxicity . These threshold effects highlight the importance of determining the optimal dosage for achieving desired therapeutic outcomes while minimizing potential side effects. Toxicological studies in animal models have also indicated that high doses of this compound can lead to significant alterations in brain chemistry and behavior .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to neurotransmitter synthesis and degradation. The compound is metabolized by enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which play key roles in the breakdown of catecholamines . The interaction of this compound with these enzymes can influence metabolic flux and alter metabolite levels, thereby affecting overall neurotransmitter homeostasis. Additionally, the compound’s metabolism may produce active metabolites that contribute to its pharmacological effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross the blood-brain barrier and accumulate in the brain, where it interacts with TAAR1 and other target proteins . Within cells, this compound may be transported by organic cation transporters (OCTs) and other membrane proteins that facilitate its uptake and distribution . The localization and accumulation of the compound in specific tissues and cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with TAAR1 and other intracellular receptors . Additionally, this compound may be targeted to specific subcellular compartments, such as the endoplasmic reticulum or mitochondria, through post-translational modifications or targeting signals . These localization patterns can affect the compound’s ability to modulate cellular signaling pathways and exert its pharmacological effects.

特性

IUPAC Name

1-(3-ethoxyphenyl)-2-(methylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-3-14-10-6-4-5-9(7-10)11(13)8-12-2/h4-7,11-13H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXJPHPKSYDZSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(CNC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389638
Record name 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143337-62-6
Record name 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。